1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
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Overview
Description
1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenylpropyl group. The final steps involve the addition of the pyrrolidin-2-one ring and the ethyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have applications in studying biological pathways and interactions due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: shares similarities with other imidazole derivatives and pyrrolidin-2-one compounds.
Unique Features: The combination of the imidazole ring, phenylpropyl group, and pyrrolidin-2-one ring makes this compound unique. Its specific structure may confer distinct biological activities or chemical properties not found in similar compounds.
Comparison with Similar Compounds
- 1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
- This compound derivatives
- Other imidazole derivatives with similar functional groups
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-4-25-16-19(13-21(25)27)15-24(2)17-20-14-23-22(30(3,28)29)26(20)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,14,19H,4,8,11-13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYDQBPHPWVPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN(C)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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